4-Benzyl-3-methylpiperazine-1-sulfonyl chloride
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Overview
Description
4-Benzyl-3-methylpiperazine-1-sulfonyl chloride is a chemical compound with the molecular formula C12H17ClN2O2S and a molecular weight of 288.8 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . The compound is characterized by the presence of a benzyl group, a methyl group, and a sulfonyl chloride functional group attached to the piperazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride typically involves the reaction of 4-benzyl-3-methylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The general reaction scheme is as follows:
4-Benzyl-3-methylpiperazine+Chlorosulfonic acid→4-Benzyl-3-methylpiperazine-1-sulfonyl chloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Corresponding sulfonamide.
Scientific Research Applications
4-Benzyl-3-methylpiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions are often used to modify proteins and enzymes, thereby altering their activity and function .
Comparison with Similar Compounds
4-Methylpiperazine-1-sulfonyl chloride: Similar in structure but lacks the benzyl group.
N-Benzylpiperazine: Contains a benzyl group but lacks the sulfonyl chloride group.
Uniqueness: 4-Benzyl-3-methylpiperazine-1-sulfonyl chloride is unique due to the presence of both the benzyl group and the sulfonyl chloride group, which confer distinct reactivity and applications . The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C12H17ClN2O2S |
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Molecular Weight |
288.79 g/mol |
IUPAC Name |
4-benzyl-3-methylpiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C12H17ClN2O2S/c1-11-9-15(18(13,16)17)8-7-14(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
WVPLLDMOWKVFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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